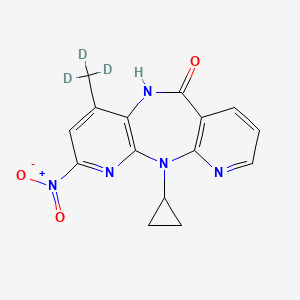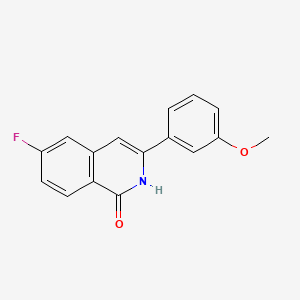![molecular formula C13H22N2O3 B15143108 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester can be achieved through organic synthesis methods. One approach involves the crystallization in a water-miscible organic solvent, such as a mixed solvent of acetone and water . This method yields a high-purity product, which is beneficial for subsequent synthesis processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves organic synthesis techniques that ensure high yield and purity, making the compound suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols[3][3].
Aplicaciones Científicas De Investigación
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester is widely used in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving protein interactions and functions.
Medicine: Utilized in research related to drug development and biochemical pathways.
Industry: Applied in the production of high-purity biochemical compounds for research purposes.
Mecanismo De Acción
The mechanism of action of 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity, which can influence various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester: This compound is similar in structure and is used as an intermediate in the synthesis of olmesartan medoxomil.
4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid methyl ester: Another structurally related compound with similar applications.
Uniqueness
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester is unique due to its specific isotopic labeling (methylethyl-d6), which makes it particularly useful in proteomics research for tracking and studying protein interactions .
Propiedades
Fórmula molecular |
C13H22N2O3 |
|---|---|
Peso molecular |
260.36 g/mol |
Nombre IUPAC |
ethyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-(2-methylpropyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-6-18-12(16)10-11(13(4,5)17)15-9(14-10)7-8(2)3/h8,17H,6-7H2,1-5H3,(H,14,15)/i4D3,5D3 |
Clave InChI |
KPWHHIOCONHWMZ-RKAHMFOGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=C(N=C(N1)CC(C)C)C(=O)OCC)(C([2H])([2H])[2H])O |
SMILES canónico |
CCOC(=O)C1=C(NC(=N1)CC(C)C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


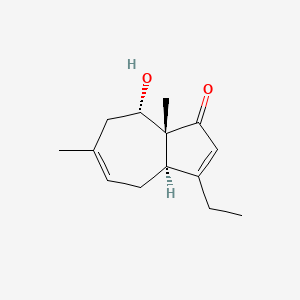



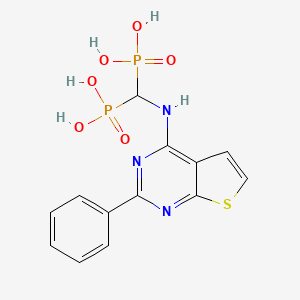
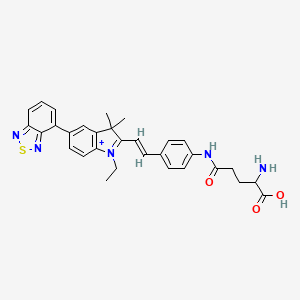


![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)

